molecular formula C10H17F2NO2 B2513009 Tert-butyl 3,3-difluorocyclopentylcarbamate CAS No. 1215071-23-0

Tert-butyl 3,3-difluorocyclopentylcarbamate

Cat. No.: B2513009
CAS No.: 1215071-23-0
M. Wt: 221.248
InChI Key: SCXQXMBCRMLPGO-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluorocyclopentylcarbamate is a chemical compound with the molecular formula C10H17F2NO2 It is characterized by the presence of a tert-butyl group, a difluorocyclopentyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluorocyclopentylcarbamate typically involves the reaction of 3,3-difluorocyclopentylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,3-difluorocyclopentylamine+tert-butyl chloroformatetert-butyl 3,3-difluorocyclopentylcarbamate\text{3,3-difluorocyclopentylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3,3-difluorocyclopentylamine+tert-butyl chloroformate→tert-butyl 3,3-difluorocyclopentylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluorocyclopentylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Tert-butyl 3,3-difluorocyclopentylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluorocyclopentylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-difluorocyclopentanecarboxylate
  • Tert-butyl 3,3-difluorocyclopentylamine
  • Tert-butyl 3,3-difluorocyclopentylacetate

Uniqueness

Tert-butyl 3,3-difluorocyclopentylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(3,3-difluorocyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-7-4-5-10(11,12)6-7/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXQXMBCRMLPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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